Cyclopentylphenylacetic acid

Beschreibung

The exact mass of the compound Cyclopentylphenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

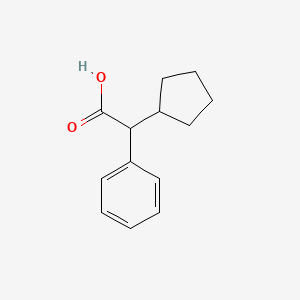

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJIDGDYYYBNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884018 | |

| Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-93-4 | |

| Record name | 2-Cyclopentyl-2-phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylcyclopentylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56T1UCM052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentylphenylacetic acid basic properties

An In-depth Technical Guide on the Core Properties of Cyclopentylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid, also known as α-phenylcyclopentaneacetic acid, is a carboxylic acid derivative with a molecular structure featuring a cyclopentyl ring and a phenyl group attached to the alpha carbon of an acetic acid moiety. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the development of various pharmaceuticals.[1] Its structural characteristics, particularly its chirality, play a crucial role in its biological activity and applications. This guide provides a comprehensive overview of the fundamental properties of cyclopentylphenylacetic acid, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological relevance.

Chemical and Physical Properties

Cyclopentylphenylacetic acid is a solid at room temperature, with its appearance described as a tan crystalline powder.[1] It is soluble in organic solvents such as methanol and ethanol.[1]

Table 1: Physical and Chemical Properties of Cyclopentylphenylacetic Acid

| Property | Value | Reference |

| CAS Number | 3900-93-4 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | |

| Melting Point | 98-100 °C | |

| Appearance | Tan crystalline powder | [1] |

| Solubility | Soluble in methanol and 95% ethanol | [1] |

| InChI Key | BCJIDGDYYYBNNB-UHFFFAOYSA-N | |

| SMILES | OC(=O)C(C1CCCC1)c2ccccc2 |

Spectroscopic Data

The structural elucidation of cyclopentylphenylacetic acid is supported by various spectroscopic techniques. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are publicly available through databases such as PubChem.

Table 2: Summary of Spectroscopic Data for Cyclopentylphenylacetic Acid

| Technique | Key Features and Observations | Database Source |

| ¹H NMR | Signals corresponding to the protons of the phenyl and cyclopentyl rings, as well as the methine and carboxylic acid protons. | PubChem |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and cyclopentyl rings, the methine carbon, and the carboxyl carbon. | PubChem |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-H stretches of the aromatic and aliphatic moieties. | PubChem |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. | PubChem |

Experimental Protocols

Synthesis of Cyclopentylphenylacetic Acid via the Willgerodt-Kindler Reaction

A common and effective method for the synthesis of aryl-substituted acetic acids from the corresponding ketones is the Willgerodt-Kindler reaction. This protocol outlines the synthesis of cyclopentylphenylacetic acid from cyclopentyl phenyl ketone.

Materials:

-

Cyclopentyl phenyl ketone

-

Sulfur

-

Morpholine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., toluene or xylene)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine cyclopentyl phenyl ketone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:2.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture to reflux to hydrolyze the intermediate thioamide. This step may take several hours.

-

After hydrolysis is complete, cool the reaction mixture.

-

Work-up: Acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude cyclopentylphenylacetic acid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopentylphenylacetic acid.

Biological Significance and Signaling Pathways

Cyclopentylphenylacetic acid is a precursor for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including pelubiprofen and loxoprofen. The biological activity of these derivatives provides insight into the potential, albeit likely indirect, mechanisms of action related to the parent compound.

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Furthermore, pelubiprofen has been shown to inhibit the TAK1-IKK-NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.

Inferred Signaling Pathway for NSAID Action

The following diagram illustrates the general signaling pathway targeted by NSAIDs derived from cyclopentylphenylacetic acid.

Figure 1: Inferred signaling pathway for NSAIDs derived from cyclopentylphenylacetic acid.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety protocols. The information on biological activity is based on derivatives of cyclopentylphenylacetic acid and may not be directly applicable to the parent compound itself.

References

An In-depth Technical Guide to the Structure of Cyclopentylphenylacetic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for Cyclopentylphenylacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

Cyclopentylphenylacetic acid, systematically named 2-cyclopentyl-2-phenylacetic acid, is an organic compound characterized by a central alpha-carbon atom bonded to four different substituents: a cyclopentyl ring, a phenyl ring, a hydrogen atom, and a carboxylic acid group.[1][2] This substitution pattern makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers, (R)- and (S)-Cyclopentylphenylacetic acid.[3] The presence of both the bulky, non-polar cyclopentyl and phenyl groups contributes to the molecule's lipophilic nature.[2]

Key Structural Features:

-

Phenyl Group (C₆H₅): An aromatic ring that influences the molecule's electronic properties and potential for pi-stacking interactions.

-

Cyclopentyl Group (C₅H₉): A five-membered aliphatic ring that adds steric bulk and lipophilicity.

-

Acetic Acid Moiety (-CH(COOH)-): A carboxylic acid functional group that imparts acidic properties and allows for the formation of salts and esters.[2]

-

Chiral Center: The alpha-carbon atom, which leads to the existence of enantiomers with potentially different biological activities.[3]

Below is a diagram illustrating the chemical structure of Cyclopentylphenylacetic acid.

Caption: Chemical structure of 2-Cyclopentyl-2-phenylacetic acid.

Physicochemical and Spectroscopic Data

The quantitative properties of Cyclopentylphenylacetic acid are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting. The compound typically appears as a tan or white to off-white crystalline solid.[2][4]

| Property | Value | Reference(s) |

| IUPAC Name | 2-cyclopentyl-2-phenylacetic acid | [1] |

| CAS Number | 3900-93-4 | [4][5] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][5] |

| Molecular Weight | 204.26 g/mol | [1][6] |

| Melting Point | 98-100 °C | [6] |

| Appearance | Tan crystalline powder / White to off-white solid | [2][4] |

| Solubility | Soluble in methanol (50 mg/mL) | [6] |

| InChIKey | BCJIDGDYYYBNNB-UHFFFAOYSA-N | [1][6] |

| SMILES | C1CCC(C1)C(C2=CC=CC=C2)C(=O)O | [1] |

Spectroscopic data for Cyclopentylphenylacetic acid is available in public databases, confirming its structure. This includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[2]

Experimental Protocols

While specific synthetic preparations for Cyclopentylphenylacetic acid are not widely published in peer-reviewed literature, a representative protocol can be devised based on standard organic chemistry methodologies for the α-alkylation of phenylacetic acid derivatives.

Representative Synthesis Workflow:

Caption: Representative workflow for the synthesis of Cyclopentylphenylacetic acid.

Representative Protocol: α-Alkylation of Phenylacetonitrile followed by Hydrolysis

This protocol is a representative example and would require optimization by a trained chemist.

Materials:

-

Phenylacetonitrile

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Cyclopentyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), concentrated

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions, extraction, and distillation.

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylacetonitrile (1.0 eq) in anhydrous THF is prepared. The solution is cooled to -78 °C in a dry ice/acetone bath. A strong base such as LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion.

-

Alkylation: Cyclopentyl bromide (1.2 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2-cyclopentyl-2-phenylacetonitrile.

-

Hydrolysis: The crude nitrile intermediate is transferred to a round-bottom flask. A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added. The mixture is heated to reflux and stirred for several hours until TLC or GC-MS analysis indicates the complete disappearance of the nitrile.

-

Purification: After cooling to room temperature, the reaction mixture is carefully poured over ice. The resulting precipitate is collected by vacuum filtration. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Cyclopentylphenylacetic acid.

Applications and Biological Relevance

Cyclopentylphenylacetic acid serves as a versatile building block in organic synthesis. It is particularly noted as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4][7] Its structural features allow for effective interaction with biological systems, making it a valuable scaffold in medicinal chemistry.[4] Further research is required to elucidate the specific biological pathways and molecular targets with which it and its derivatives interact.

References

- 1. (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Cyclopentyl-2-phenylacetic acid | C13H16O2 | CID 98014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 4. Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, methyl ester [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Cyclopentylphenylacetic Acid: A Technical Guide to its Core Characteristics and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylphenylacetic acid is a carboxylic acid and a derivative of phenylacetic acid, characterized by the presence of a cyclopentyl group. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its significance lies in its role as a versatile intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of Cyclopentylphenylacetic acid, focusing on its presumed mechanism of action, relevant experimental protocols, and its place within the broader context of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Cyclopentylphenylacetic acid, also known as 2-cyclopentyl-2-phenylacetic acid, belongs to the family of phenylacetic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their biological activities. The introduction of a cyclopentyl moiety to the phenylacetic acid backbone modifies its physicochemical properties, which can influence its interaction with biological targets. Its primary area of investigation has been in the development of anti-inflammatory and analgesic drugs.

Presumed Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory and analgesic properties of Cyclopentylphenylacetic acid are likely attributable to its function as a non-steroidal anti-inflammatory drug (NSAID). The principal mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, Cyclopentylphenylacetic acid would reduce the production of prostaglandins, thereby alleviating inflammatory responses and pain. The relative selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and side-effect profile.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like Cyclopentylphenylacetic acid.

An In-depth Technical Guide to the Synthesis of Cyclopentylphenylacetic Acid for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, beginner-friendly overview of a reliable two-step method for the synthesis of cyclopentylphenylacetic acid. This compound and its derivatives are of interest in medicinal chemistry and drug development. The described synthetic route involves the preparation of a key intermediate, cyclopentyl phenyl ketone, via a Grignard reaction, followed by its conversion to the target carboxylic acid using the Willgerodt-Kindler reaction.

I. Synthesis Pathway Overview

The synthesis of cyclopentylphenylacetic acid can be efficiently achieved through a two-step process. The first step involves the formation of cyclopentyl phenyl ketone from the reaction of a cyclopentylmagnesium bromide Grignard reagent with benzonitrile. The subsequent step employs the Willgerodt-Kindler reaction to convert the ketone into the desired cyclopentylphenylacetic acid.

Caption: Overall synthesis pathway for cyclopentylphenylacetic acid.

II. Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of cyclopentylphenylacetic acid.

| Step | Reactants | Solvent | Temperature | Time | Product | Purity |

| 1. Grignard Reaction | Bromocyclopentane, Magnesium, Benzonitrile | Tetrahydrofuran | 48-50 °C | 2-3 h | Cyclopentyl phenyl ketone | >99% |

| 2. Willgerodt-Kindler & Hydrolysis | Cyclopentyl phenyl ketone, Sulfur, Morpholine, then Sodium Hydroxide | Neat, then Water | Reflux, then 100 °C | 8 h, then 8 h | Cyclopentylphenylacetic acid | High |

III. Experimental Protocols

Step 1: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reaction

This procedure is adapted from a patented method and is suitable for beginners with proper laboratory safety measures in place.[1]

Materials:

-

Bromocyclopentane

-

Magnesium chips

-

Anhydrous Tetrahydrofuran (THF)

-

Benzonitrile

-

Hydrochloric acid (for quenching)

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Initiation of Grignard Reagent Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add excess magnesium chips to anhydrous tetrahydrofuran. Slowly add a small amount of bromocyclopentane to initiate the reaction, which may require gentle heating.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining bromocyclopentane dissolved in THF dropwise to maintain a gentle reflux.

-

Reaction with Benzonitrile: After the addition of bromocyclopentane is complete, add benzonitrile dropwise to the reaction mixture while maintaining the temperature at 48-50 °C.

-

Reaction Completion and Monitoring: Stir the reaction mixture at 48-50 °C for 2-3 hours. The reaction progress can be monitored by gas chromatography to check for the consumption of benzonitrile.

-

Quenching: After the reaction is complete, cool the mixture and quench by the slow addition of hydrochloric acid until the pH is between 4 and 5.

-

Work-up and Isolation: Separate the organic layer and dry it. Add methyl tert-butyl ether to precipitate any solid byproducts. Filter the mixture and distill the filtrate to obtain pure cyclopentyl phenyl ketone.

Step 2: Synthesis of Cyclopentylphenylacetic Acid via Willgerodt-Kindler Reaction and Hydrolysis

This procedure is a general method for the Willgerodt-Kindler reaction of aryl alkyl ketones and is adaptable for cyclopentyl phenyl ketone.

Materials:

-

Cyclopentyl phenyl ketone

-

Sulfur powder

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide (NaOH) solution (20%)

-

Triethylbenzylammonium chloride (TEBA) (phase transfer catalyst)

-

Hydrochloric acid (for acidification)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Willgerodt-Kindler Reaction: In a round-bottom flask, combine cyclopentyl phenyl ketone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux (approximately 120-130 °C) with constant stirring for 8 hours.

-

Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide and a catalytic amount of triethylbenzylammonium chloride (TEBA). Heat the mixture at 100 °C for an additional 8 hours to hydrolyze the intermediate thiomorpholide.

-

Work-up and Isolation:

-

Cool the reaction mixture and acidify with hydrochloric acid to pH 2.

-

The crude cyclopentylphenylacetic acid will precipitate.

-

Dissolve the crude product in a 10% sodium bicarbonate solution and wash with ethyl acetate.

-

Separate the aqueous layer and re-acidify with hydrochloric acid to precipitate the pure cyclopentylphenylacetic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

IV. Mandatory Visualizations

Reaction Mechanism: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, followed by the addition of sulfur and subsequent rearrangement to form a thioamide intermediate.

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of cyclopentylphenylacetic acid.

Caption: Experimental workflow for the synthesis of cyclopentylphenylacetic acid.

References

Unraveling the Multifaceted Role of Cyclopentylphenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid (CPAA), a derivative of phenylacetic acid, is a versatile chemical entity with significant relevance in pharmaceutical development and biochemical research. While a comprehensive, standalone mechanism of action for CPAA as a primary therapeutic agent is not extensively documented in publicly available literature, its importance is well-established in two principal domains: as a crucial synthetic precursor for various pharmaceuticals and as a key metabolite in the biotransformation of several active pharmaceutical ingredients (APIs). This technical guide consolidates the current understanding of cyclopentylphenylacetic acid, focusing on its established roles and providing context from its parent compound, phenylacetic acid.

I. Cyclopentylphenylacetic Acid: A Key Synthetic Intermediate

Cyclopentylphenylacetic acid serves as a fundamental building block in the synthesis of more complex molecules, most notably in the development of anticholinergic agents.[1] Its unique structural features, characterized by the presence of both a cyclopentyl and a phenyl group, allow for effective interaction with biological systems, making it a valuable starting material for drug formulation and synthesis.[1] Researchers have utilized this compound in the creation of "soft" anticholinergics, a class of drugs designed for localized action with reduced systemic side effects.[2]

II. Role as a Metabolite

A significant aspect of cyclopentylphenylacetic acid's biological relevance is its formation as a metabolite following the administration of certain drugs. Ester hydrolysis is a primary metabolic pathway for various parasympatholytic agents.[2] For instance, the cleavage of the ester bond in the anticholinergic drug ciclotropium bromide results in the formation of α-phenylcyclopentylacetic acid, another name for cyclopentylphenylacetic acid.[2][3] Understanding this metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies of the parent drugs.

Below is a diagram illustrating the metabolic conversion of a parent drug to cyclopentylphenylacetic acid.

III. Physicochemical Properties

A summary of the key physicochemical properties of cyclopentylphenylacetic acid is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [1][4] |

| Molecular Weight | 204.26 g/mol | [4] |

| CAS Number | 3900-93-4 | [1] |

| Appearance | Tan crystalline powder | [1] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Melting Point | 98-100 °C | |

| Solubility | Methanol: 50 mg/mL, clear, colorless |

IV. Context from Phenylacetic Acid (PAA)

To provide a broader biological context, it is useful to consider the known activities of the parent compound, phenylacetic acid (PAA). PAA is a naturally occurring auxin in plants and is also produced by various microorganisms.[5][6] In the context of microbiology, the phenylacetic acid catabolic pathway is involved in the degradation of phenylalanine.[7] Research on Acinetobacter baumannii has shown that the PAA operon is part of a regulatory network that responds to antibiotic and oxidative stress, suggesting a role for PAA as a signaling molecule in bacteria.[7][8] While these findings for PAA are significant, it is crucial to note that they do not directly translate to the mechanism of action of cyclopentylphenylacetic acid, and further research is needed to determine if CPAA shares any of these biological activities.

V. Experimental Considerations

The chirality of cyclopentylphenylacetic acid is a critical aspect for consideration in research, as the alpha-carbon is a stereocenter.[9] This results in two enantiomers, (R)- and (S)-cyclopentylphenylacetic acid, which may exhibit different biological activities due to their distinct spatial arrangements and interactions with chiral biological targets like enzymes and receptors.[9] Enzymatic kinetic resolution, often employing lipases, is a common method to separate these enantiomers for further study.[9]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclopentylphenylacetic acid 97 3900-93-4 [sigmaaldrich.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-Cyclopentyl-2-phenylacetic acid | C13H16O2 | CID 98014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopentylphenylacetic acid | 3900-93-4 | Benchchem [benchchem.com]

An In-depth Technical Guide on Cyclopentylphenylacetic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Characterized by a core structure featuring a phenyl group and a cyclopentyl moiety attached to a central acetic acid, these molecules have been investigated for a range of biological activities. Their structural similarity to known therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), has prompted research into their anti-inflammatory, analgesic, and antipyretic properties. Furthermore, modifications to the core structure have led to the discovery of analogues with potential applications in oncology and virology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into cyclopentylphenylacetic acid derivatives and their analogues.

Data Presentation: Biological Activities

The following tables summarize the quantitative data on the biological activities of various cyclopentylphenylacetic acid derivatives and related analogues.

| Compound | Target/Assay | IC50 (µM) | Reference |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7b (2,4,5-trifluoro on ring A, p-methyl on ring B) | α-Glucosidase | 0.01448 | [1] |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 7d (2,4,5-trifluoro on ring A, m-chloro on ring B) | α-Glucosidase | 0.01888 | [1] |

| N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivative 6g (nitro group at meta position) | α-Glucosidase | 0.02851 | [1] |

| Acarbose (Standard) | α-Glucosidase | 0.03591 | [1] |

| Phenoxyacetic acid derivative 7b | Cyclooxygenase-2 (COX-2) | 0.07 - 0.09 | [2] |

| Celecoxib (Standard) | Cyclooxygenase-2 (COX-2) | ~0.07 - 0.09 | [2] |

Table 1: Enzyme Inhibitory Activity of Cyclopentylphenylacetic Acid Derivatives and Analogues.

| Compound | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 2-(cyclopentylamino)thiazol-4(5H)-one derivative 3h | 11β-HSD1 | 0.07 | [3] |

| Adamantylamino derivative | 11β-HSD1 | 0.31 | [3] |

| tert-butylamino derivative | 11β-HSD1 | 1.60 | [3] |

| allylamino derivative | 11β-HSD1 | 2.5 | [3] |

| isopropylamino derivative | 11β-HSD1 | 9.35 | [3] |

Table 2: Anticancer and Other Biological Activities of Cyclopentylphenylacetic Acid Analogues.

| Compound | Virus | IC50 (µM) | Reference |

| NBD-14189 | HIV-1 | 0.089 | |

| NBD-14273 | HIV-1 (Wild Type) | 0.21 | |

| NBD-14136 | HIV-1 | 0.27 | |

| Chlorogenic Acid | SARS-CoV-2 | 360 µg/mL | |

| Rutin | SARS-CoV-2 | 31 µg/mL | |

| Gallic Acid | SARS-CoV-2 | 108 µg/mL |

Table 3: Antiviral Activity of Structurally Related Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core cyclopentylphenylacetic acid structure and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of 2-Cyclopentyl-2-phenylacetic Acid

A common approach for the synthesis of α-substituted phenylacetic acids is through the alkylation of phenylacetonitrile followed by hydrolysis.

Step 1: α-Alkylation of Phenylacetonitrile

-

Reaction Setup: To a solution of phenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq) or lithium diisopropylamide (LDA) (1.1 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the carbanion.

-

Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-cyclopentyl-2-phenylacetonitrile can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-Cyclopentyl-2-phenylacetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-cyclopentyl-2-phenylacetonitrile (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

Isolation: The 2-cyclopentyl-2-phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione) at 37°C.

-

Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and incubated for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are included.

-

Induction of Edema: One hour after compound administration, a 1% solution of λ-carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (effective dose that causes 50% inhibition) can be determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of cyclopentylphenylacetic acid derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase (ERK) is a key component of this pathway.

Caption: Putative inhibition of the ERK/MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

Cyclopentylphenylacetic acid derivatives and their analogues are a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for the design of new and more potent therapeutic agents. The modulation of key signaling pathways such as MAPK and NF-κB highlights their potential in treating inflammatory diseases, cancer, and viral infections.

References

Unraveling the Stereospecific Bioactivity of Cyclopentylphenylacetic Acid Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylphenylacetic acid, a chiral non-steroidal anti-inflammatory drug (NSAID), represents a compelling case study in the stereoselective interactions of small molecules with biological systems. As with other profen drugs, the presence of a stereocenter at the alpha-position of the carboxylic acid moiety gives rise to two enantiomers, (R)- and (S)-cyclopentylphenylacetic acid, which exhibit distinct pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of these enantiomers, focusing on their differential effects on key inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts: Chirality and NSAID Activity

The therapeutic action of most NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. The existence of two major COX isoforms, the constitutively expressed COX-1, and the inducible COX-2, adds another layer of complexity to drug design, with selective COX-2 inhibition being a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.

For chiral NSAIDs, the spatial arrangement of substituents around the stereocenter dictates the molecule's ability to fit into the active site of the COX enzymes. Generally, the (S)-enantiomer of profen drugs is the more potent inhibitor of both COX-1 and COX-2.[1] This stereoselectivity is a crucial consideration in drug development, as the administration of a racemic mixture may introduce a less active or even inactive isomer, potentially contributing to off-target effects or a less favorable therapeutic index.

Quantitative Analysis of Enantiomeric Activity

Table 1: Inferred Cyclooxygenase (COX) Inhibition Profile of Cyclopentylphenylacetic Acid Enantiomers

| Enantiomer | Target | Predicted IC₅₀ | Predicted Potency |

| (S)-Cyclopentylphenylacetic acid | COX-1 | Low µM to nM | High |

| COX-2 | Low µM to nM | High | |

| (R)-Cyclopentylphenylacetic acid | COX-1 | High µM to inactive | Low to negligible |

| COX-2 | High µM to inactive | Low to negligible | |

| Note: The predicted IC₅₀ values are based on the established stereoselectivity of other profen drugs and require experimental verification for cyclopentylphenylacetic acid. |

The binding affinity of these enantiomers to prostaglandin receptors, the downstream targets of the COX pathway, is another critical aspect of their biological activity. Prostaglandin E2 (PGE2), a major product of the COX pathway, exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The differential binding of cyclopentylphenylacetic acid enantiomers to these receptors could further modulate their overall pharmacological effect.

Table 2: Prostaglandin Receptor Subtypes and Their Signaling Mechanisms

| Receptor | G-Protein Coupling | Second Messenger | Primary Cellular Response |

| EP1 | Gq | ↑ IP₃, ↑ Ca²⁺ | Smooth muscle contraction, neurotransmission |

| EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, inflammation, immune modulation |

| EP3 | Gi | ↓ cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |

| EP4 | Gs | ↑ cAMP | Inflammation, bone resorption, immune modulation |

Data on the specific binding affinities (Ki values) of (R)- and (S)-cyclopentylphenylacetic acid to these receptors is not currently available and represents a key area for future research.

Signaling Pathways

The anti-inflammatory effects of cyclopentylphenylacetic acid enantiomers are mediated through their interaction with the prostaglandin E2 synthesis and signaling pathway. The (S)-enantiomer, as a potent COX inhibitor, effectively reduces the production of PGH₂, the precursor for various prostaglandins, including PGE2. This reduction in PGE2 levels subsequently dampens the activation of EP receptors, leading to a decrease in inflammatory responses such as vasodilation, edema, and pain sensitization.

Experimental Protocols

To quantitatively assess the biological activity of cyclopentylphenylacetic acid enantiomers, standardized in vitro assays are essential. The following protocols provide a framework for determining their inhibitory potency against COX enzymes and their binding affinity for prostaglandin receptors.

Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)- and (S)-cyclopentylphenylacetic acid for COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G₂ (PGG₂). The peroxidase component of the enzyme then reduces PGG₂ to PGH₂, a reaction that can be monitored using a fluorescent probe.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

(R)- and (S)-cyclopentylphenylacetic acid test compounds

-

Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactor, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test enantiomers and control inhibitors.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Heme

-

COX enzyme (COX-1 or COX-2)

-

Test compound or control inhibitor at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Radioligand Displacement Assay for Prostaglandin Receptors

Objective: To determine the binding affinity (Ki) of (R)- and (S)-cyclopentylphenylacetic acid for specific prostaglandin receptors (e.g., EP1, EP2, EP3, EP4).

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes expressing the target prostaglandin receptor

-

Radiolabeled ligand (e.g., [³H]-PGE₂)

-

Assay Buffer (specific to the receptor)

-

(R)- and (S)-cyclopentylphenylacetic acid test compounds

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Glass fiber filter mats

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test enantiomers. Dilute the cell membranes and radiolabeled ligand in the assay buffer.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Cell membranes

-

Radiolabeled ligand at a concentration near its Kd value

-

Test compound at various concentrations or vehicle control.

-

For non-specific binding, add a saturating concentration of an unlabeled ligand.

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements to obtain the specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The biological activity of cyclopentylphenylacetic acid is intrinsically linked to its stereochemistry. Based on the extensive research on other profen NSAIDs, it is highly probable that the (S)-enantiomer is the primary contributor to the anti-inflammatory and analgesic effects of the racemic mixture through potent inhibition of COX enzymes. The (R)-enantiomer is likely to be significantly less active.

To fully elucidate the pharmacological profile of cyclopentylphenylacetic acid enantiomers, further research is warranted. Specifically, direct measurement of the IC₅₀ values for COX-1 and COX-2 inhibition and determination of the binding affinities (Ki) for the various prostaglandin E2 receptor subtypes are crucial next steps. Such data will not only provide a more complete understanding of the structure-activity relationship of this compound but also inform the rational design of more selective and efficacious anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for conducting these essential investigations.

References

Cyclopentylphenylacetic Acid: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyclopentylphenylacetic Acid (CPAA). Understanding the solubility of this compound is critical for its application in pharmaceutical research, organic synthesis, and materials science. This document outlines its solubility in various common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a comparative analysis with the parent compound, phenylacetic acid.

Introduction to Cyclopentylphenylacetic Acid

Cyclopentylphenylacetic acid (CAS No: 3900-93-4) is a carboxylic acid derivative with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of approximately 204.26 g/mol .[1][2] It typically appears as a solid, tan crystalline powder with a melting point of 98-100 °C.[2][3] Its structure, featuring a non-polar cyclopentyl ring and a phenyl group attached to a polar carboxylic acid moiety, results in a distinct solubility profile. This compound serves as a key intermediate and building block in the synthesis of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.

Factors Influencing Solubility

The solubility of an organic compound like CPAA is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] Key factors include:

-

Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. The cyclopentyl and phenyl groups are non-polar. The overall solubility depends on the balance between these groups.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as higher temperatures provide the energy needed to overcome the lattice energy of the solid.[6]

-

Solvent Properties: The dielectric constant, polarity index, and hydrogen bonding capability of the solvent are crucial in determining its ability to dissolve CPAA.

Solubility Profile of Cyclopentylphenylacetic Acid

Quantitative solubility data for Cyclopentylphenylacetic Acid is limited in publicly available literature. However, supplier information provides key data points.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Observations | Citation |

| Methanol | CH₃OH | Polar Protic | 50 mg/mL | Clear, colorless solution | [2][3] |

| Water | H₂O | Polar Protic | Insoluble | - | [3] |

Given its structure, CPAA is expected to be soluble in a range of organic solvents. The large non-polar surface area contributed by the cyclopentyl and phenyl rings suggests a preference for less polar organic solvents compared to its parent compound, phenylacetic acid.

Comparative Solubility: Phenylacetic Acid

To better predict the behavior of CPAA, it is useful to examine the solubility of Phenylacetic Acid (PAA). PAA is structurally similar but lacks the non-polar cyclopentyl group. A study by Gracin and Rasmuson (2002) reported the solubility of PAA in various solvents at 20 °C.

| Solvent | Molar Mass Fraction (x 10²) | Solubility ( g/100g Solvent) |

| Water | 0.25 | 1.89 |

| Methanol | 40.5 | 172.6 |

| Ethanol | 42.4 | 125.8 |

| 2-Propanol | 41.5 | 93.9 |

| Acetone | 43.1 | 99.4 |

| Ethyl Acetate | 38.3 | 59.1 |

| Chloroform | 13.9 | 15.8 |

| Toluene | 14.5 | 21.4 |

Data sourced from J. Chem. Eng. Data 2002, 47, 6, 1379–1383.[7]

PAA exhibits high solubility in polar organic solvents like alcohols and acetone, and limited solubility in water.[7][8] The addition of the cyclopentyl group in CPAA is expected to decrease its solubility in polar solvents like water and methanol, and increase its solubility in non-polar solvents such as toluene and hexane, relative to PAA.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for quantitatively determining the solubility of Cyclopentylphenylacetic Acid. The shake-flask method is a widely recognized and reliable technique.[6]

Materials and Equipment

-

Cyclopentylphenylacetic Acid (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, hexane, water)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation: Add an excess amount of Cyclopentylphenylacetic Acid to a series of vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a specific solvent into each vial containing the excess solid.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

This general protocol can be visualized through the following workflow diagram.[9]

Visualization of Experimental Workflow

The logical flow for determining solubility can be represented using the following diagram.

References

- 1. 2-Cyclopentyl-2-phenylacetic acid | C13H16O2 | CID 98014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 环戊基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cyclopentylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentylphenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for Cyclopentylphenylacetic acid is summarized in the tables below, providing a quantitative analysis of its molecular structure.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Cyclopentylphenylacetic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35 - 7.20 | m | - | 5H | Ar-H |

| 3.25 | d | 8.0 | 1H | α-H |

| 2.50 | m | - | 1H | Cyclopentyl-H (α to phenylacetic acid group) |

| 1.80 - 1.40 | m | - | 8H | Cyclopentyl-H |

| 12.0 (broad) | s | - | 1H | COOH |

Note: The chemical shift of the carboxylic acid proton can be variable and may exchange with D₂O.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentylphenylacetic acid

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 179.5 | C =O |

| 138.0 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 127.2 | Ar-C H |

| 58.0 | α-C |

| 46.5 | Cyclopentyl-C H (α to phenylacetic acid group) |

| 30.5 | Cyclopentyl-C H₂ |

| 25.2 | Cyclopentyl-C H₂ |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for Cyclopentylphenylacetic acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 3080-3030 | C-H stretch (Aromatic) |

| 2950-2850 | C-H stretch (Aliphatic) |

| 1705 | C=O stretch (Carboxylic acid) |

| 1600, 1495, 1450 | C=C stretch (Aromatic ring) |

| 1250 | C-O stretch (Carboxylic acid) |

| 940 (broad) | O-H bend (Carboxylic acid dimer) |

| 730, 695 | C-H bend (Aromatic, monosubstituted) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Cyclopentylphenylacetic acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 159 | 10 | [M - COOH]⁺ |

| 136 | 100 | [M - C₅H₉O]⁺ |

| 118 | 40 | [C₉H₁₀]⁺ |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Cyclopentylphenylacetic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a 300 MHz Bruker AC-300 instrument).[1]

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

-

Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired by a Fourier Transform Infrared Spectrometer. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[2][3]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).[1]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with key mass spectrometry fragments.

References

Cyclopentylphenylacetic acid CAS number and chemical identifiers

An In-Depth Technical Guide to Cyclopentylphenylacetic Acid

For professionals in research, chemical synthesis, and pharmaceutical development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Cyclopentylphenylacetic acid, covering its fundamental chemical identifiers, experimental protocols for its synthesis and application, and visual representations of its role in synthetic pathways.

Core Chemical Identifiers

Cyclopentylphenylacetic acid, a derivative of phenylacetic acid, possesses a unique molecular structure that makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. A summary of its key chemical identifiers is presented below for easy reference.

| Identifier Type | Value |

| CAS Number | 3900-93-4[1][2][3][4] |

| IUPAC Name | 2-cyclopentyl-2-phenylacetic acid[4] |

| Synonyms | Cyclopentylphenylacetic acid, α-Phenylcyclopentaneacetic acid[1][4] |

| Molecular Formula | C13H16O2[1] |

| Molecular Weight | 204.27 g/mol [1] |

| InChI | 1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)[3][4] |

| InChIKey | BCJIDGDYYYBNNB-UHFFFAOYSA-N[3] |

| SMILES | OC(=O)C(C1CCCC1)c2ccccc2[3] |

| PubChem CID | 98014[1][4] |

| EC Number | 223-454-3[3][4] |

| MDL Number | MFCD00001379[1][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols provide a general framework for the synthesis of Cyclopentylphenylacetic acid and its application in the development of soft anticholinergic agents.

Synthesis of Cyclopentylphenylacetic Acid via Hydrolysis of Cyclopentylphenylacetonitrile

This protocol is adapted from the general synthesis of phenylacetic acids.

Materials:

-

Cyclopentylphenylacetonitrile

-

Sulfuric acid (concentrated)

-

Water

-

Sodium carbonate

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A mixture of water and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Cyclopentylphenylacetonitrile is slowly added to the acidic solution.

-

The mixture is heated under reflux with continuous stirring for several hours to ensure complete hydrolysis of the nitrile to the carboxylic acid.

-

After cooling, the reaction mixture is poured into cold water, leading to the precipitation of crude Cyclopentylphenylacetic acid.

-

The crude product is collected by filtration and washed with water.

-

For purification, the crude acid is dissolved in an aqueous solution of sodium carbonate.

-

The basic solution is then washed with diethyl ether to remove any unreacted nitrile or other non-acidic impurities.

-

The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the purified Cyclopentylphenylacetic acid.

-

The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Application in the Synthesis of a Soft Glycopyrrolate Analog

Cyclopentylphenylacetic acid serves as a key precursor in the synthesis of soft anticholinergics, which are designed to have a localized effect and be rapidly metabolized to inactive forms, thereby reducing systemic side effects.[1]

Materials:

-

Cyclopentylphenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

N-methyl-3-pyrrolidinol

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Dimethyl sulfate

Procedure:

-

Acid Chloride Formation: Cyclopentylphenylacetic acid is converted to its more reactive acid chloride derivative by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

-

Esterification: The resulting cyclopentylphenylacetyl chloride is then reacted with N-methyl-3-pyrrolidinol in the presence of a tertiary amine base to form the corresponding ester.[1]

-

Quaternization: The tertiary amine of the ester is subsequently quaternized by reaction with dimethyl sulfate to yield the final soft glycopyrrolate analog.[1]

Visualizing Synthetic and Conceptual Pathways

Graphical representations of workflows and concepts can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the synthetic application of Cyclopentylphenylacetic acid and the underlying principle of soft drugs.

Caption: Synthetic workflow for a soft glycopyrrolate analog.

Caption: The "soft drug" concept.

References

- 1. Design, synthesis, and pharmacological evaluation of soft glycopyrrolate and its analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soft drugs. 12: Design, syntheses and evaluation of soft anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 'soft' anticholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Safety and Handling Precautions for Cyclopentylphenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the supplier. Safety information for Cyclopentylphenylacetic acid is inconsistent across publicly available sources. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Executive Summary

Hazard Identification and Classification

A significant challenge in defining the safety profile of Cyclopentylphenylacetic acid lies in the conflicting GHS classifications reported by different sources.

Conflicting GHS Classifications:

-

Source 1 (Aggregated Data): The European Chemicals Agency (ECHA) C&L Inventory, as reported on PubChem, indicates that Cyclopentylphenylacetic acid is classified as follows[1]:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

-

-

Source 2 (Supplier Safety Data Sheet): At least one major supplier of this chemical states that it is "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)".

This discrepancy underscores the importance of consulting the specific SDS provided with the purchased material and conducting a thorough internal risk assessment before handling. Given the potential for irritation, it is prudent to handle Cyclopentylphenylacetic acid as a hazardous substance until its toxicological properties are more definitively established.

GHS Labeling Elements (Based on Aggregated Data)

The following labeling elements are associated with the more stringent classification and should be considered as a precautionary measure:

| Element | Information |

| Pictogram | ! |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.[2] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER/doctor if you feel unwell. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Structure-Activity Relationship (SAR) Insights

Cyclopentylphenylacetic acid belongs to the family of phenylacetic acid derivatives. Some compounds within this class have been shown to exhibit biological activity and, in some cases, toxicity. For instance, studies on 2-phenylaminophenylacetic acid derivatives (the backbone of some NSAIDs) have indicated that structural modifications can significantly impact cytotoxicity, with factors like lipophilicity playing a role.[3][4][5] While these findings do not provide direct evidence for the toxicity of Cyclopentylphenylacetic acid, they suggest that compounds with this general structure have the potential to interact with biological systems and that their toxicological profiles warrant careful consideration.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3900-93-4 | [6] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 98-100 °C | [6] |

| Solubility | Soluble in methanol (50 mg/mL, clear, colorless).[6] Poorly soluble in water.[7] | |

| Storage Class | 11 - Combustible Solids | [6] |

Experimental Protocols for Hazard Assessment